molecular formula C12H10N2O2 B13979741 2-Nitro[1,1'-biphenyl]-4-amine CAS No. 7379-18-2

2-Nitro[1,1'-biphenyl]-4-amine

Cat. No.: B13979741
CAS No.: 7379-18-2
M. Wt: 214.22 g/mol
InChI Key: SDCYNTVERGVIFG-UHFFFAOYSA-N
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Description

2-Nitro-[1,1’-biphenyl]-4-amine is an organic compound with the molecular formula C12H10N2O2. It consists of a biphenyl structure with a nitro group at the 2-position and an amine group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-[1,1’-biphenyl]-4-amine typically involves the nitration of biphenyl followed by amination. One common method is the Suzuki coupling reaction, where o-chloronitrobenzene reacts with chlorophenylboronic acid in the presence of a palladium catalyst and a base such as sodium carbonate . The reaction is carried out under nitrogen protection at elevated temperatures (around 130°C) for several hours .

Industrial Production Methods

Industrial production methods for 2-Nitro-[1,1’-biphenyl]-4-amine often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Mechanism of Action

The mechanism of action of 2-Nitro-[1,1’-biphenyl]-4-amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The biphenyl structure allows for interactions with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-[1,1’-biphenyl]-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

7379-18-2

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

3-nitro-4-phenylaniline

InChI

InChI=1S/C12H10N2O2/c13-10-6-7-11(12(8-10)14(15)16)9-4-2-1-3-5-9/h1-8H,13H2

InChI Key

SDCYNTVERGVIFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)N)[N+](=O)[O-]

Origin of Product

United States

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